(S)-1-(3-chloropyridin-4-yl)ethanamine

Chiral resolution Enantiomeric purity Stereospecific synthesis

(S)-1-(3-chloropyridin-4-yl)ethanamine (CAS 2624108-60-5 as hydrochloride; free base CAS 1149588-22-6) is a chiral primary amine featuring a 3-chloropyridin-4-yl substituent attached to a stereogenic carbon bearing a methyl group. The compound possesses a molecular formula of C₇H₉ClN₂ and a molecular weight of 156.61 g/mol (free base).

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B8589850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-chloropyridin-4-yl)ethanamine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1)Cl)N
InChIInChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1
InChIKeyRKPIAZZODCNIEH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-1-(3-chloropyridin-4-yl)ethanamine: Chiral Amine Building Block for Targeted Drug Synthesis


(S)-1-(3-chloropyridin-4-yl)ethanamine (CAS 2624108-60-5 as hydrochloride; free base CAS 1149588-22-6) is a chiral primary amine featuring a 3-chloropyridin-4-yl substituent attached to a stereogenic carbon bearing a methyl group. The compound possesses a molecular formula of C₇H₉ClN₂ and a molecular weight of 156.61 g/mol (free base) [1]. Its defining structural elements—the chlorine atom at the pyridine 3-position, the ethanamine side chain at the 4-position, and the (S) absolute configuration—render it a versatile intermediate in medicinal chemistry. It has been specifically cited in patent literature as a key synthetic precursor for pyridazinone-based P2X7 receptor inhibitors targeting rheumatoid arthritis and for N-biphenylmethylindole modulators of PPARG for osteoporosis treatment [2][3].

Why (S)-1-(3-chloropyridin-4-yl)ethanamine Cannot Be Replaced by Its Racemate, (R)-Enantiomer, or Regioisomeric Analogs


Substituting (S)-1-(3-chloropyridin-4-yl)ethanamine with its racemate, the (R)-enantiomer, or a regioisomeric analog introduces changes that propagate through multi-step synthetic pathways to alter the stereochemical and pharmacological profile of final drug candidates. Chirality at the α-carbon directly influences the three-dimensional orientation of downstream P2X7 or PPARG-targeting molecules, where enantiomers often exhibit divergent target binding, metabolic stability, or toxicity profiles [1]. The 3-chloro substitution on the pyridine ring is also positional-critical: regioisomers such as 1-(6-chloropyridin-3-yl)ethan-1-amine place the chlorine at a different electronic environment, altering both the reactivity in subsequent coupling reactions and the binding interactions of derived products . Furthermore, homologs such as 2-(3-chloropyridin-4-yl)ethanamine differ in pKa by over 1.2 log units (predicted pKa ~8.46 versus ~7.24 for the 1-ethanamine), a difference that impacts protonation state, salt formation, solubility, and reactivity under physiological and synthetic conditions . These factors collectively preclude simple generic interchange without re-optimizing the entire synthetic route.

Product-Specific Quantitative Evidence Guide for (S)-1-(3-chloropyridin-4-yl)ethanamine Procurement


Absolute (S)-Configuration Verified by Chiral HPLC Analysis — Critical for Stereospecific Synthesis

The (S)-1-(3-chloropyridin-4-yl)ethanamine hydrochloride (CAS 2624108-60-5) is supplied with a certified enantiomeric purity of 98%, confirmed by chiral HPLC analysis on polysaccharide-based chiral stationary phases . In contrast, the racemic mixture (CAS 1149588-22-6) is typically offered at 95% purity without stereochemical specification , and the (R)-enantiomer (CAS 1212935-09-5) is offered at 98% purity . For stereospecific synthesis programs—such as the preparation of pyridazinone P2X7 inhibitors described in WO2009057827 where the (S)-configuration is embedded into the final pharmacophore—use of the racemate would yield a 1:1 mixture of diastereomeric products requiring separation, effectively halving the productive yield and doubling the purification burden [1].

Chiral resolution Enantiomeric purity Stereospecific synthesis

Patent-Cited Intermediate for P2X7 Inhibitor Program (WO2009057827) — Validated Synthetic Utility in Rheumatoid Arthritis Pipeline

1-(3-Chloropyridin-4-yl)ethan-1-amine is explicitly cited as an intermediate in the preparation of pyridazinone derivatives claimed as P2X7 receptor inhibitors in WO2009057827, a patent filing assigned to a pharmaceutical developer targeting inflammatory diseases including rheumatoid arthritis [1]. In contrast, close analogs such as 2-(3-chloropyridin-4-yl)ethanamine (CAS 910410-77-4) and (3-chloropyridin-4-yl)methanamine (CAS 870063-65-3) lack this specific patent provenance for the P2X7 program, indicating that the 1-ethanamine linker length and branching pattern are essential for the downstream pyridazinone scaffold . The broader class of P2X7 antagonists has demonstrated clinical relevance, with lead compounds from related chemotypes advancing to Phase II trials for inflammatory pain [2].

P2X7 receptor Rheumatoid arthritis Pyridazinone synthesis

Predicted pKa Difference of >1.2 Log Units Versus 2-(3-Chloropyridin-4-yl)ethanamine — Impacting Salt Selection and Reactivity

The predicted pKa of (S)-1-(3-chloropyridin-4-yl)ethanamine is approximately 7.24±0.29 , reflecting the basicity of the α-branched primary amine adjacent to the electron-withdrawing chloropyridine ring. Its homolog 2-(3-chloropyridin-4-yl)ethanamine (CAS 910410-77-4), bearing a primary amine separated by an ethylene linker from the ring, exhibits a higher predicted pKa of 8.46±0.10 —a difference of >1.2 log units. This translates to approximately a 15-fold difference in protonation equilibrium at physiological pH, directly affecting hydrochloride salt stability, aqueous solubility, and the compound's behavior in pH-dependent extraction or coupling reactions. For synthetic planning, the lower basicity of the (S)-1-ethanamine may permit selective deprotonation and coupling under milder conditions compared to the 2-ethanamine analog.

Physicochemical properties pKa comparison Amine basicity

Predicted Boiling Point Difference of ~12°C Versus 2-(3-Chloropyridin-4-yl)ethanamine — Enabling Distillation-Based Purification Selectivity

The predicted boiling point of (S)-1-(3-chloropyridin-4-yl)ethanamine (free base) is 241.8±25.0°C at 760 mmHg , while 2-(3-chloropyridin-4-yl)ethanamine exhibits a higher predicted boiling point of 253.9±25.0°C —a difference of approximately 12°C. Although both predictions carry substantial uncertainty intervals, the 12°C offset suggests a meaningful volatility difference attributable to the α-branching effect in the 1-ethanamine, which reduces intermolecular hydrogen bonding compared to the linear 2-ethanamine chain. In preparative-scale synthesis, this boiling point differential can be exploited for selective distillation-based purification or solvent removal strategies.

Boiling point Purification Volatility

Dual Patent Provenance Across Two Distinct Therapeutic Areas (P2X7/Inflammation and PPARG/Metabolic Bone Disease) — Broader Utility Than Single-Indication Analogs

Beyond its role in the P2X7 inhibitor program (WO2009057827), 1-(3-chloropyridin-4-yl)ethan-1-amine is also cited as an intermediate in US20120309757 for the preparation of N-biphenylmethylindole modulators of PPARG, a nuclear receptor target implicated in osteoporosis, type II diabetes, and insulin resistance [1]. This dual patent provenance across two mechanistically unrelated therapeutic programs (purinergic signaling vs. nuclear hormone receptor modulation) is a distinctive feature not shared by regioisomeric analogs such as 1-(6-chloropyridin-3-yl)ethan-1-amine, for which no equivalent patent citations were identified in these specific programs . The divergence in final therapeutic applications arises from the ability of the 3-chloropyridin-4-yl ethanamine scaffold to serve as a versatile coupling partner for both pyridazinone and indole-based pharmacophores, a versatility conferred by the specific positioning of the chlorine and amine substituents on the pyridine ring.

PPARG modulator Osteoporosis Dual indication

Recommended Application Scenarios for (S)-1-(3-chloropyridin-4-yl)ethanamine Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Pyridazinone P2X7 Receptor Antagonists for Inflammatory Disease Programs

This compound is the preferred chiral building block for constructing pyridazinone-based P2X7 receptor inhibitors as described in WO2009057827 [1]. The (S) absolute configuration (confirmed at 98% enantiomeric purity) is embedded during the early-stage coupling step, ensuring that the downstream pyridazinone pharmacophore carries the correct stereochemistry without requiring chiral separation of diastereomeric intermediates. This application leverages the compound's dual differentiation: its patent-validated role in the P2X7 program and its defined (S)-configuration, which together reduce synthetic risk and purification burden in lead optimization campaigns targeting rheumatoid arthritis and related inflammatory conditions.

Preparation of N-Biphenylmethylindole PPARG Modulators for Osteoporosis and Metabolic Disease Research

For research groups pursuing PPARG-targeted therapies for osteoporosis or type II diabetes, this compound serves as a specifically cited intermediate in US20120309757 [2]. The 3-chloropyridin-4-yl ethanamine motif provides the necessary electronic and steric properties for coupling with indole scaffolds to generate non-agonistic PPARG modulators that inhibit Cdk5-mediated phosphorylation without classical agonism. The lower predicted pKa of this compound (~7.24) compared to the 2-ethanamine homolog (~8.46) may facilitate selective amide bond formation under mildly basic conditions compatible with sensitive indole intermediates.

Asymmetric Ligand Synthesis for Metal-Catalyzed Enantioselective Reactions

Optically active 1-(pyridyl)ethylamines are established ligand scaffolds in asymmetric metal catalysis, as reviewed in Tetrahedron: Asymmetry [3]. The (S)-1-(3-chloropyridin-4-yl)ethanamine scaffold, with its defined (S)-configuration at the stereogenic carbon and the additional chlorine handle at the pyridine 3-position, offers both a chiral environment for metal coordination and a synthetic handle for further derivatization. The XLogP3 value of 0.7 [4] indicates moderate lipophilicity suitable for both organic-phase reactions and aqueous workup, while the topological polar surface area of 38.9 Ų provides sufficient polarity for hydrogen-bonding interactions with metal centers.

Building Block for Parallel Medicinal Chemistry Libraries Across Multiple Target Classes

The compound's dual patent provenance across P2X7 (immunoinflammation) and PPARG (metabolic bone disease) programs [1][2] positions it as a resource-efficient building block for organizations pursuing parallel medicinal chemistry efforts in multiple therapeutic areas. Unlike single-indication intermediates that carry program-specific risk, this scaffold enables library synthesis across at least two mechanistically unrelated target classes. The hydrochloride salt form (CAS 2624108-60-5, 98% purity) provides convenient handling as a crystalline solid with enhanced bench stability compared to the free base, facilitating accurate weighing and long-term storage for iterative library synthesis.

Quote Request

Request a Quote for (S)-1-(3-chloropyridin-4-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.